

# AZD2423: A Technical Guide to a CCR2 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD2423  |           |
| Cat. No.:            | B8103996 | Get Quote |

This technical guide provides an in-depth overview of **AZD2423**, a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed for the oral treatment of neuropathic pain, this document details the compound's mechanism of action, physicochemical properties, preclinical and clinical data, and the experimental methodologies employed in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

# Introduction to CCR2 and the CCL2/CCR2 Signaling Axis

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3] Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular G proteins, leading to the initiation of downstream signaling cascades. These pathways include the PI3K/Akt, JAK/STAT, and P38/MAPK pathways, which collectively regulate gene transcription and cellular processes such as cell survival, proliferation, cytokine production, and migration.[1][2]

Given its central role in inflammation, the CCL2/CCR2 axis has been a key target for therapeutic intervention in a range of diseases, including autoimmune disorders,



atherosclerosis, and neuropathic pain.

#### **AZD2423: Compound Profile**

**AZD2423** is a small molecule, orally bioavailable, non-competitive negative allosteric modulator of CCR2. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric ligand binding site, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, CCL2.

### **Physicochemical Properties**

The key physicochemical properties of AZD2423 are summarized in the table below.

| Property            | Value         | Reference |
|---------------------|---------------|-----------|
| Chemical Formula    | C20H29CIFN5O2 |           |
| Molecular Weight    | 425.93 g/mol  | _         |
| CAS Number          | 1229603-37-5  | -         |
| logD <sub>7.4</sub> | 1.85          | -         |
| рКа                 | 7.9           | -         |
| Solubility (pH 7.4) | 13.2 μΜ       | -         |

#### **In Vitro Pharmacology**

**AZD2423** has demonstrated high potency and selectivity for the CCR2 receptor in a variety of in vitro assays. The following table summarizes its key activity parameters.



| Assay                                                     | Parameter        | Value (nM) | Reference |
|-----------------------------------------------------------|------------------|------------|-----------|
| CCR2 Binding                                              | IC50             | 2.6        |           |
| CCR2 Ca <sup>2+</sup> Flux                                | IC50             | 1.2        |           |
| CCR2 Chemotaxis                                           | IC50             | 4.4        |           |
| MCP-1 Induced Ca <sup>2+</sup> Mobilization (THP-1 cells) | IC <sub>50</sub> | 4          |           |
| MCP-1 Induced<br>Chemotaxis (THP-1<br>cells)              | IC50             | 4          |           |
| Human Whole Blood<br>(L-selectin shedding)                | IC50             | 1.3        |           |
| Rat CCR2 Ca <sup>2+</sup> Flux                            | IC50             | 607        | _         |
| CCR5 Chemotaxis                                           | IC50             | 316        | _         |
| hERG Binding                                              | IC50             | 90,000     |           |

### **Signaling Pathways and Mechanism of Action**

The interaction of **AZD2423** with the CCR2 receptor modulates the downstream signaling cascades typically activated by CCL2.





Click to download full resolution via product page

Figure 1: CCR2 signaling pathway and the inhibitory action of AZD2423.

#### **Experimental Protocols**

While detailed, step-by-step experimental protocols for the studies on **AZD2423** are not publicly available, this section outlines the general methodologies for the key assays cited.

#### **In Vitro Assays**

- Binding Assays: These assays are designed to determine the affinity of a compound for its target receptor. A common method involves competitive binding, where the test compound (AZD2423) competes with a radiolabeled ligand for binding to cells or membranes expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.
- Calcium Mobilization (Ca<sup>2+</sup> Flux) Assays: CCR2 activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing CCR2 (such as the THP-1 human monocytic cell line) are loaded with the dye, and the change in fluorescence upon stimulation







with CCL2 in the presence of varying concentrations of **AZD2423** is measured. The IC₅₀ is the concentration of **AZD2423** that causes a 50% inhibition of the CCL2-induced calcium signal.

• Chemotaxis Assays: These assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. A typical setup uses a Boyden chamber or a similar multi-well plate with a porous membrane. CCR2-expressing cells are placed in the upper chamber, and CCL2 is placed in the lower chamber. The ability of **AZD2423**, added to the upper chamber, to inhibit the migration of cells towards the chemoattractant is quantified by counting the number of cells that have migrated to the lower side of the membrane. The IC<sub>50</sub> is the concentration that inhibits cell migration by 50%.





Click to download full resolution via product page



Figure 2: A generalized workflow for the development and evaluation of a compound like **AZD2423**.

## Preclinical Data Pharmacokinetics

Pharmacokinetic parameters for AZD2423 were determined in several preclinical species.

| Species | Bioavailability (%) | % Free Plasma<br>Protein Binding | Reference |
|---------|---------------------|----------------------------------|-----------|
| Rat     | 16                  | 42                               |           |
| Dog     | 71                  | 35                               | _         |
| Human   | -                   | 47                               | -         |

#### **In Vivo Efficacy**

**AZD2423** demonstrated significant analgesic effects in rodent models of neuropathic pain. In a rat model of chronic constriction injury (CCI), **AZD2423** produced a greater than 100% reversal of mechanical hypersensitivity. The plasma and brain concentrations associated with efficacy in these models are presented below.

| Model              | Parameter           | Value (nM) | Reference |
|--------------------|---------------------|------------|-----------|
| Rat CCI            | EC₅o (Total Plasma) | 191        |           |
| EC₅₀ (Free Plasma) | 33                  |            |           |
| EC50 (Total Brain) | 63                  | _          |           |
| EC50 (Free Brain)  | 3.8                 | _          |           |

#### **Clinical Trials**

**AZD2423** was advanced into Phase IIa clinical trials for the treatment of post-traumatic neuralgia (PTN) and painful diabetic polyneuropathy (PDN).



#### **Study Design**

Both studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials. Patients received once-daily oral doses of 20 mg **AZD2423**, 150 mg **AZD2423**, or placebo for 28 days. The primary efficacy endpoint was the change in the average pain score from baseline, as measured by a numerical rating scale (NRS).

#### **Pharmacodynamics and Target Engagement**

In both clinical trials, administration of **AZD2423** led to pharmacodynamic changes consistent with CCR2 target engagement. This was evidenced by a dose-dependent increase in plasma levels of CCL2 and a reduction in the mean levels of circulating monocytes.

| Trial                           | Dose   | Change in<br>Monocyte Levels | Reference |
|---------------------------------|--------|------------------------------|-----------|
| Post-traumatic<br>Neuralgia     | 150 mg | -30%                         |           |
| Painful Diabetic Polyneuropathy | 150 mg | -27%                         | -         |

#### **Efficacy and Safety Outcomes**

Despite successful target engagement, **AZD2423** failed to demonstrate a significant effect on the primary endpoint of average pain relief in both the PTN and PDN trials compared to placebo.



| Trial                           | Treatment Group | Change in NRS<br>Average Pain<br>Score | Reference    |
|---------------------------------|-----------------|----------------------------------------|--------------|
| Post-traumatic<br>Neuralgia     | AZD2423 20 mg   | -1.54                                  |              |
| AZD2423 150 mg                  | -1.53           |                                        |              |
| Placebo                         | -1.44           |                                        |              |
| Painful Diabetic Polyneuropathy | AZD2423 20 mg   | -1.50                                  |              |
| AZD2423 150 mg                  | -1.35           |                                        | <del>-</del> |
| Placebo                         | -1.61           | _                                      |              |

In both studies, there were some trends toward improvement in certain secondary measures, such as subscores of the Neuropathic Pain Symptom Inventory (NPSI), particularly with the 150 mg dose. However, these did not translate to overall clinical efficacy.

**AZD2423** was found to be safe and well-tolerated, with the frequency and types of adverse events being similar to placebo.

### **Summary and Conclusion**

**AZD2423** is a potent and selective negative allosteric modulator of the CCR2 receptor with favorable physicochemical and pharmacokinetic properties. It demonstrated robust efficacy in preclinical models of neuropathic pain, which supported its progression into clinical development. However, in Phase IIa clinical trials for post-traumatic neuralgia and painful diabetic polyneuropathy, **AZD2423** failed to show a significant analgesic effect despite clear evidence of target engagement. This disconnect between preclinical efficacy and clinical outcomes highlights the challenges in translating findings from animal models of pain to human conditions. The development of **AZD2423** for neuropathic pain was subsequently discontinued. Nevertheless, the data gathered for **AZD2423** provides valuable insights for the continued exploration of the CCL2/CCR2 axis as a therapeutic target and for the broader field of pain research.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD2423: A Technical Guide to a CCR2 Negative Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103996#azd2423-ccr2-negative-allosteric-modulator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com